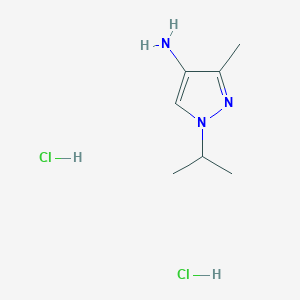

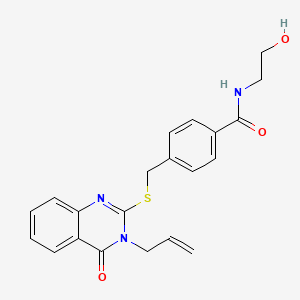

![molecular formula C21H19N5O2S2 B2518153 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-16-2](/img/structure/B2518153.png)

3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex organic molecule that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer the properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of core structures followed by various functionalization reactions. For instance, the synthesis of 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H-[1,2,4]triazino[5,6-b]indole derivatives involves reacting substituted triazinoindole thiols with substituted chloromethyl-benzoimidazoles in the presence of KOH and water, yielding good results . This suggests that the synthesis of the compound might also involve the thiolation of a precursor molecule followed by further functionalization steps.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry . These techniques help confirm the identity and purity of the synthesized compounds. Additionally, theoretical studies using ab initio Hartree-Fock and Density Functional Theory (DFT) methods have been employed to predict the conformational stability and molecular structure of related benzothiazolone derivatives . Such studies could be applied to the compound to predict its most stable conformers and molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their biological activity assays. For example, some derivatives have shown promising antibacterial, antifungal, and antimycobacterial activities , indicating that these compounds can interact with biological targets and exert their effects through chemical reactions. The specific interactions and mechanisms of action would likely depend on the molecular structure and functional groups present in the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of various functional groups, like the triazolyl and benzothiazolone moieties, can affect these properties. Theoretical calculations, such as those performed for the 5-chloro and 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl) derivatives , can provide insights into the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of a compound's reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A study by Souzangarzadeh (2016) described a one-pot route for the synthesis of novel spiro [indolin–oxadiazol] derivatives through 1,3-dipolar cycloaddition reaction, highlighting the compound's relevance in creating complex heterocyclic structures. This synthesis pathway underscores the potential of such compounds in medicinal and organic chemistry due to their efficiency and the high yields of the products obtained (Saeid Souzangarzadeh, 2016).

Research by Özil et al. (2015) focused on the microwave-promoted synthesis of 2-hetarylmethyl-4-(4-hetarylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, investigating their antimicrobial, anti-lipase, and antiurease activities. This study indicates the compound's potential as a scaffold for developing new antimicrobial agents with varying biological activities (M. Özil, O. Bodur, S. Ülker, B. Kahveci, 2015).

Antimicrobial and Anticancer Activities

Tien et al. (2016) synthesized derivatives of 2-Methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle and tested them for their antimicrobial activity against various microorganisms. The study exemplifies the broader pharmacological potential of such compounds, especially in developing new treatments for infectious diseases (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).

The synthesis and pharmacological evaluation of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole by Dave et al. (2007) were aimed at assessing their antimicrobial and antitubercular activities. This research highlights the compound's utility in designing new drugs for treating bacterial infections and tuberculosis (T. K. Dave, D. H. Purohit, J. Akbari, H. Joshi, 2007).

Wirkmechanismus

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an indole ring, a 1,2,4-triazole ring, and a benzothiazole ring. These types of structures are often found in pharmaceuticals and agrochemicals , and they can interact with various biological targets in complex ways.

Eigenschaften

IUPAC Name |

3-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S2/c1-24-18(12-26-16-8-4-5-9-17(16)30-21(26)28)22-23-20(24)29-13-19(27)25-11-10-14-6-2-3-7-15(14)25/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFOJDLEAADXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

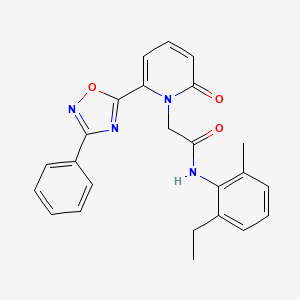

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)

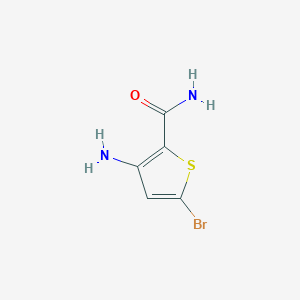

![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)

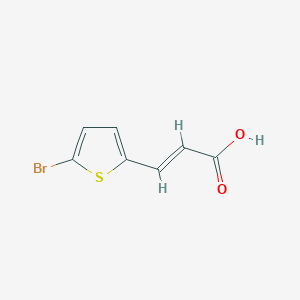

![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)

![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)

![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)